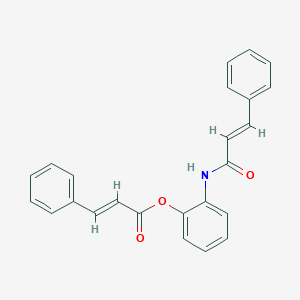
2-(Cinnamoylamino)phenyl 3-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cinnamoylamino)phenyl 3-phenylacrylate, also known as CAPPA, is a compound with potential applications in the field of medicinal chemistry. It is a derivative of cinnamic acid and has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(Cinnamoylamino)phenyl 3-phenylacrylate is not fully understood. However, it has been proposed that 2-(Cinnamoylamino)phenyl 3-phenylacrylate exerts its anti-inflammatory and antioxidant effects by inhibiting the nuclear factor kappa B (NF-κB) pathway and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. 2-(Cinnamoylamino)phenyl 3-phenylacrylate also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
2-(Cinnamoylamino)phenyl 3-phenylacrylate has been found to modulate various biochemical and physiological processes in vitro and in vivo. It reduces the production of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages. It also decreases the expression of matrix metalloproteinases (MMPs) and increases the expression of tissue inhibitors of metalloproteinases (TIMPs) in cancer cells, which inhibits tumor invasion and metastasis. Moreover, 2-(Cinnamoylamino)phenyl 3-phenylacrylate has been found to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Cinnamoylamino)phenyl 3-phenylacrylate has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability and solubility in aqueous and organic solvents. However, 2-(Cinnamoylamino)phenyl 3-phenylacrylate has some limitations as well. It is relatively expensive compared to other anti-inflammatory and anticancer agents, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the research on 2-(Cinnamoylamino)phenyl 3-phenylacrylate. Firstly, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, the pharmacokinetics and pharmacodynamics of 2-(Cinnamoylamino)phenyl 3-phenylacrylate need to be investigated to determine its optimal dosage and administration route. Thirdly, the efficacy and safety of 2-(Cinnamoylamino)phenyl 3-phenylacrylate need to be evaluated in animal models and clinical trials. Finally, the potential of 2-(Cinnamoylamino)phenyl 3-phenylacrylate as a lead compound for the development of novel anti-inflammatory and anticancer drugs should be explored.
Conclusion:
In conclusion, 2-(Cinnamoylamino)phenyl 3-phenylacrylate is a promising compound with potential applications in the field of medicinal chemistry. It exhibits anti-inflammatory, antioxidant, and anticancer properties, and its synthesis method is simple and efficient. However, more research is needed to fully understand its mechanism of action, evaluate its efficacy and safety, and explore its potential as a lead compound for drug development.
Métodos De Síntesis
2-(Cinnamoylamino)phenyl 3-phenylacrylate can be synthesized using a simple one-pot reaction between cinnamic acid and 2-aminobenzophenone. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane. The product is obtained in good yield and high purity by column chromatography.
Aplicaciones Científicas De Investigación
2-(Cinnamoylamino)phenyl 3-phenylacrylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. It also shows antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, 2-(Cinnamoylamino)phenyl 3-phenylacrylate has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
Fórmula molecular |
C24H19NO3 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
[2-[[(E)-3-phenylprop-2-enoyl]amino]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H19NO3/c26-23(17-15-19-9-3-1-4-10-19)25-21-13-7-8-14-22(21)28-24(27)18-16-20-11-5-2-6-12-20/h1-18H,(H,25,26)/b17-15+,18-16+ |
Clave InChI |
REZCGSGVUQHFQU-YTEMWHBBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC(=O)/C=C/C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC(=O)C=CC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



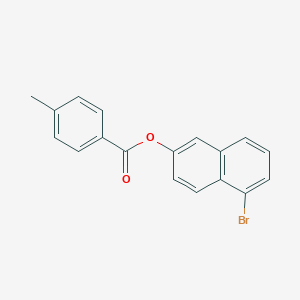

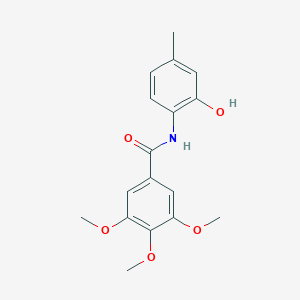

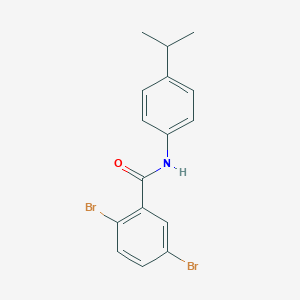

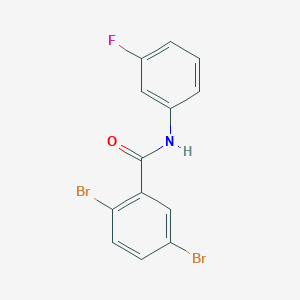
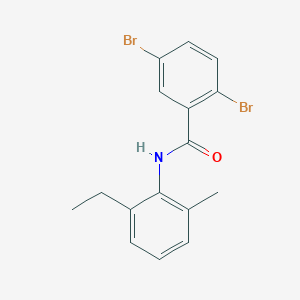
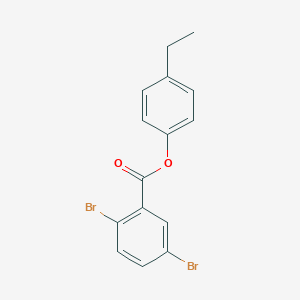
![Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate](/img/structure/B290585.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate](/img/structure/B290589.png)
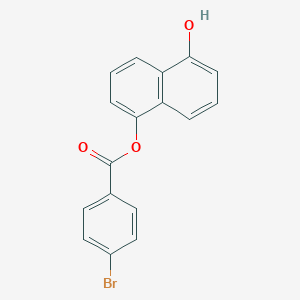

![4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate](/img/structure/B290594.png)